
((1-(Furan-2-yl)ethyl)carbamoyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of furan compounds, including ((1-(Furan-2-yl)ethyl)carbamoyl)glycine, often involves multicomponent reactions . These reactions do not require any isolation of intermediates . The synthesis of furan compounds has been a topic of interest in recent years due to their wide range of advantageous biological and pharmacological properties .Molecular Structure Analysis
The molecular structure of ((1-(Furan-2-yl)ethyl)carbamoyl)glycine includes a furan ring, which is a five-membered aromatic heterocycle containing one oxygen atom . The compound has a molecular weight of 212.205.Chemical Reactions Analysis
Furan compounds, including ((1-(Furan-2-yl)ethyl)carbamoyl)glycine, are known for their reactivity. They can participate in a variety of chemical reactions, including 1,3-dipolar cycloaddition reactions . These reactions are often used in the synthesis of complex molecules .Scientific Research Applications
- Furan derivatives have gained attention as potential antibacterial agents. Their therapeutic efficacy has inspired medicinal chemists to explore innovative compounds to combat microbial resistance .
- Researchers have synthesized novel furan derivatives and evaluated their antibacterial activity against both gram-positive and gram-negative bacteria .
Antibacterial Activity
Furan Platform Chemicals
Mechanism of Action
Future Directions
Furan compounds, including ((1-(Furan-2-yl)ethyl)carbamoyl)glycine, have been the subject of ongoing research due to their wide range of biological activities . They are considered valuable sources for pharmaceutical applications . The rapid progress in genomic information significantly stimulates the search for secondary metabolite producers and secondary metabolite biosynthesis .
properties
IUPAC Name |
2-[1-(furan-2-yl)ethylcarbamoylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-6(7-3-2-4-15-7)11-9(14)10-5-8(12)13/h2-4,6H,5H2,1H3,(H,12,13)(H2,10,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUFHXQTVGNAFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)NC(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((1-(Furan-2-yl)ethyl)carbamoyl)glycine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]pyridazine](/img/structure/B2452701.png)
![3-(Benzylthio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2452704.png)

![N-(2,4-dimethylphenyl)-2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2452709.png)
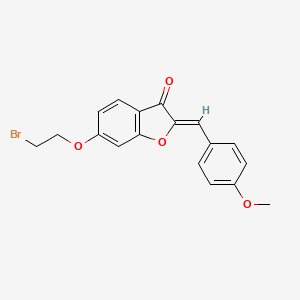
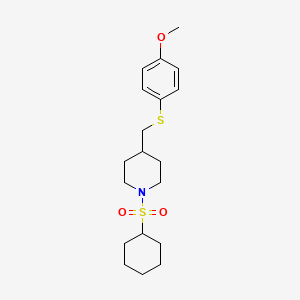

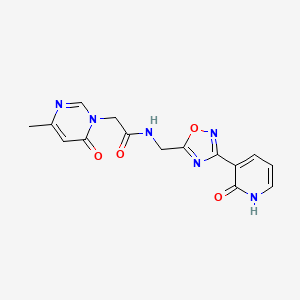
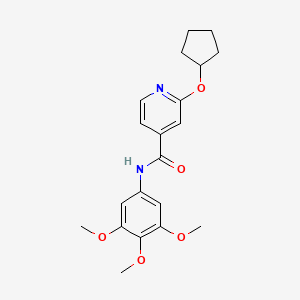
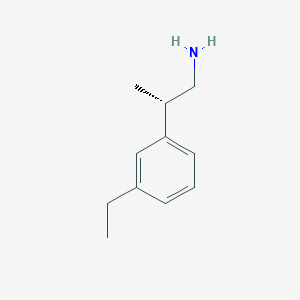
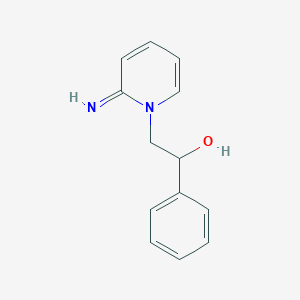
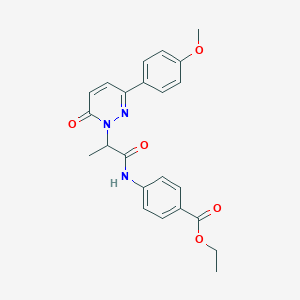
![3-[(4-Benzylpiperidin-1-yl)sulfonyl]-4-chlorobenzoic acid](/img/structure/B2452723.png)
